molecular formula C20H25N B025706 N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine CAS No. 104147-39-9

N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine

Cat. No. B025706
M. Wt: 279.4 g/mol
InChI Key: NIWNQRYVOLRIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine, commonly known as DMHMN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHMN is a member of the naphthalenemethanamine family and has been studied for its unique properties and potential uses.

Mechanism Of Action

The mechanism of action of DMHMN is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. DMHMN has been shown to have potential as a monoamine oxidase inhibitor, which could be useful in the treatment of depression and other psychiatric disorders.

Biochemical And Physiological Effects

DMHMN has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. In animal studies, DMHMN has been shown to improve cognitive function and reduce inflammation in the brain.

Advantages And Limitations For Lab Experiments

DMHMN has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in various fields. However, there are also limitations to its use, including its toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of DMHMN, including:
1. Further studies to understand its mechanism of action and potential as a drug candidate for the treatment of various diseases.
2. Investigation of its potential applications in materials science, including the synthesis of new organic semiconductors and polymers.
3. Exploration of its potential as a hole-transporting material for use in OLEDs.
4. Development of new synthetic routes for the production of DMHMN with improved yields and purity.
5. Investigation of its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
In conclusion, DMHMN is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and potential uses, but it has shown promise as a drug candidate, building block for materials synthesis, and hole-transporting material for OLEDs.

Scientific Research Applications

DMHMN has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DMHMN has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, DMHMN has been used as a building block for the synthesis of various materials, including organic semiconductors and polymers. In organic electronics, DMHMN has been shown to have potential as a hole-transporting material for use in organic light-emitting diodes (OLEDs).

properties

CAS RN

104147-39-9

Product Name

N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine

Molecular Formula

C20H25N

Molecular Weight

279.4 g/mol

IUPAC Name

N,5,5-trimethyl-N-(naphthalen-1-ylmethyl)hex-3-yn-1-amine

InChI

InChI=1S/C20H25N/c1-20(2,3)14-7-8-15-21(4)16-18-12-9-11-17-10-5-6-13-19(17)18/h5-6,9-13H,8,15-16H2,1-4H3

InChI Key

NIWNQRYVOLRIML-UHFFFAOYSA-N

SMILES

CC(C)(C)C#CCCN(C)CC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C)(C)C#CCCN(C)CC1=CC=CC2=CC=CC=C21

Other CAS RN

104147-39-9

synonyms

N-(5,5-dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine
N-DMHY-NMNH2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 540 mg 5,5-dimethyl-3-hexyn-1-ol in dimethylformamide (DMF) are added, at 0° 1.2 ml triethylamine. Then are added, dropwise, with stirring, 0.335 ml methanesulfonylchloride. After 2 hours of stirring at room temperature are added 740 mg N-methyl-1-naphthylmethylamine and the mixture is heated overnight at 80°. The solvent is evaporated in vacuum, the residue distributed between saturated aqueous NaHCO3 solution and ethyl acetate, the organic phase washed, dried and evaporated. The crude residue is chromatographed over silicagel (with toluene/ethylacetate 9/1) and the title compound (Compound 1) obtained as an oil.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.335 mL
Type
reactant
Reaction Step Two
Quantity
740 mg
Type
reactant
Reaction Step Three

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